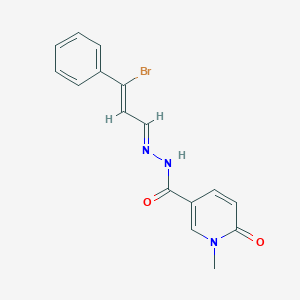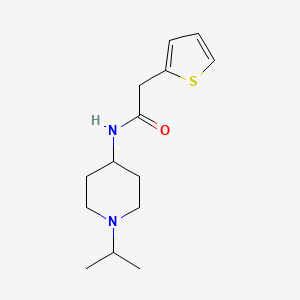![molecular formula C20H24N2O3S B4982979 N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)
N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays an important role in cell proliferation, differentiation, and survival.
作用机制
N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a reversible and ATP-competitive inhibitor of EGFR tyrosine kinase activity. This compound binds to the ATP-binding site of EGFR and prevents the binding of ATP, which is required for the activation of the kinase domain. As a result, this compound inhibits the autophosphorylation of EGFR on tyrosine residues, which is required for the activation of downstream signaling pathways. This compound has been shown to be highly selective for EGFR tyrosine kinase activity, with minimal inhibition of other tyrosine kinases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes cell death. In normal cells, this compound inhibits cell migration, angiogenesis, and wound healing. In stem cells, this compound inhibits self-renewal and promotes differentiation. This compound has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in cancer cells.
实验室实验的优点和局限性
N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. First, it is a well-established and highly selective inhibitor of EGFR tyrosine kinase activity, which makes it a useful tool for studying the role of EGFR in various cellular processes. Second, it is a small molecule inhibitor that can be easily synthesized and purified in large quantities for experiments. Third, it has been shown to have minimal toxicity and side effects in cells and animals, which makes it a safe and reliable compound for experiments.
However, this compound also has some limitations for lab experiments. First, it is a reversible inhibitor that requires continuous exposure to cells or animals to maintain its inhibitory effect. Second, it may have off-target effects on other kinases or proteins, which may affect the interpretation of experimental results. Third, it may have different effects on different cell types or in different experimental conditions, which may require careful optimization of experimental protocols.
未来方向
There are several future directions for the use of N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in scientific research. First, this compound can be used to investigate the role of EGFR in various diseases, such as cancer, inflammation, and neurodegeneration. Second, this compound can be used to study the interaction of EGFR with other signaling pathways, such as the Wnt, Notch, and Hedgehog pathways. Third, this compound can be used to develop new therapeutic strategies for diseases that involve EGFR dysregulation, such as cancer and autoimmune disorders. Fourth, this compound can be used to identify new targets for drug development that are downstream or upstream of EGFR signaling pathways. Overall, this compound is a valuable tool for scientific research that has the potential to advance our understanding of the role of EGFR in health and disease.
合成方法
The synthesis of N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of N-(2-ethylphenyl)-4-methylbenzenesulfonamide with N-(4-aminophenyl)glycine methyl ester in the presence of triethylamine and allyl bromide. The resulting compound is then purified by column chromatography to obtain this compound as a white solid with a purity of over 99%. This synthesis method has been well-established and has been used by many researchers to obtain this compound for their experiments.
科学研究应用
N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been widely used in scientific research to investigate the role of EGFR in various cellular processes. EGFR is a transmembrane receptor that is activated by binding to its ligands, such as epidermal growth factor (EGF), transforming growth factor alpha (TGF-alpha), and amphiregulin. The activation of EGFR leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which regulate cell proliferation, differentiation, and survival.
This compound has been used to inhibit EGFR activity in various cell types, including cancer cells, normal cells, and stem cells. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote cell death in cancer cells that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been used to study the role of EGFR in normal cells, such as keratinocytes, fibroblasts, and endothelial cells. In addition, this compound has been used to inhibit EGFR activity in stem cells, such as embryonic stem cells and induced pluripotent stem cells, to study their differentiation and self-renewal capacity.
属性
IUPAC Name |
2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-14-21-20(23)15-22(19-9-7-6-8-17(19)5-2)26(24,25)18-12-10-16(3)11-13-18/h4,6-13H,1,5,14-15H2,2-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXGZOVIPRMTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)

![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
![diethyl 2-[2,2,7-trimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982977.png)
